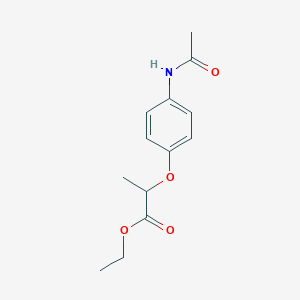

Ethyl 2-(4-acetamidophenoxy)propanoate

Description

Ethyl 2-(4-acetamidophenoxy)propanoate is an ester derivative featuring a phenoxy group substituted with an acetamido moiety at the para position and an ethyl propanoate side chain.

Properties

Molecular Formula |

C13H17NO4 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

ethyl 2-(4-acetamidophenoxy)propanoate |

InChI |

InChI=1S/C13H17NO4/c1-4-17-13(16)9(2)18-12-7-5-11(6-8-12)14-10(3)15/h5-9H,4H2,1-3H3,(H,14,15) |

InChI Key |

XHEBOCNZQJMUHA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Substituent Effects

Ethyl 2-(4-(Cyanomethyl)phenoxy)propanoate (1b)

- Structure: Contains a cyanomethyl group (-CH2CN) on the phenoxy ring instead of acetamido.

- Key Data :

2-(4-Acetamidophenoxy)-2-methylpropanoic Acid

- Structure: Carboxylic acid derivative with a methyl group at the propanoate α-position.

- Key Data : Crystallographic studies confirm a planar acetamido group and hydrogen-bonding interactions involving the carboxylic acid moiety .

- Comparison : The carboxylic acid group enhances water solubility and acidity (pKa ~4-5) compared to the ethyl ester (pKa ~8-9), making it more suitable for ionic interactions in biological systems.

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate

- Structure: Features a conjugated cyanoacrylate system with a methoxyphenyl group.

- Key Data : Syn-periplanar conformation (C4–C8–C9–C10 torsion angle = 3.2°) stabilizes conjugation, enhancing reactivity in Diels-Alder reactions .

- Comparison: The absence of an ester-linked propanoate chain in this compound limits its utility as a prodrug but increases its suitability as a Michael acceptor in synthetic chemistry.

Functional and Application-Based Comparisons

Herbicidal Esters (e.g., Fenoxaprop ethyl, Quizalofop ethyl)

- Structure: Chlorinated or quinoxalinyl-substituted phenoxypropanoates.

- Key Data: Fenoxaprop ethyl: Contains a benzoxazolyloxy group; used as a grass herbicide . Quizalofop ethyl: Includes a quinoxaline moiety; inhibits acetyl-CoA carboxylase in plants .

- Comparison: The acetamido group in Ethyl 2-(4-acetamidophenoxy)propanoate contrasts with the heterocyclic substituents in herbicides, suggesting divergent applications (e.g., pharmaceuticals vs. agrochemicals).

Ethyl 2-(4-iodophenoxy)propanoate

- Structure: Iodo-substituted phenoxypropanoate.

- Key Data : Molecular weight = 320.13 g/mol (vs. 265.27 g/mol for the acetamido analog) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.